molecular formula C16H23I B568350 1-(trans-4-Butylcyclohexyl)-4-iodobenzene CAS No. 114834-79-6

1-(trans-4-Butylcyclohexyl)-4-iodobenzene

Cat. No.: B568350
CAS No.: 114834-79-6
M. Wt: 342.264
InChI Key: WSVCQFMWNNGAEB-UHFFFAOYSA-N
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Description

1-(trans-4-Butylcyclohexyl)-4-iodobenzene is an organic compound that belongs to the class of aromatic iodides It features a benzene ring substituted with an iodine atom and a trans-4-butylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene typically involves the iodination of 1-(trans-4-butylcyclohexyl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(trans-4-Butylcyclohexyl)-4-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(trans-4-Butylcyclohexyl)-4-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trans-4-butylcyclohexyl)benzene
  • 1-(trans-4-Butylcyclohexyl)-4-ethoxybenzene
  • 1-(trans-4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene

Uniqueness

1-(trans-4-Butylcyclohexyl)-4-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine or ethoxy-substituted analogs. The iodine atom can participate in specific reactions, such as halogen exchange or coupling reactions, making this compound valuable in synthetic chemistry.

Properties

IUPAC Name

1-(4-butylcyclohexyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23I/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVCQFMWNNGAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670044
Record name 1-(4-Butylcyclohexyl)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114834-79-6
Record name 1-(4-Butylcyclohexyl)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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